Bienvenue dans la boutique en ligne BenchChem!

2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Anti-HBV Immunomodulation Drug-resistant HBV

2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone (CAS 942001-89-0) is a synthetic small molecule belonging to the 1-(indolin-1-yl)-2-(thiazol-4-yl)ethan-1-one class. This scaffold has been systematically explored as a source of immunomodulatory anti-HBV agents, with a recent study reporting thirty-seven derivatives evaluated for inhibition of HBV DNA replication and TLR7 agonism.

Molecular Formula C20H17FN2OS2
Molecular Weight 384.49
CAS No. 942001-89-0
Cat. No. B2376449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
CAS942001-89-0
Molecular FormulaC20H17FN2OS2
Molecular Weight384.49
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F
InChIInChI=1S/C20H17FN2OS2/c21-16-7-5-14(6-8-16)12-25-20-22-17(13-26-20)11-19(24)23-10-9-15-3-1-2-4-18(15)23/h1-8,13H,9-12H2
InChIKeyVORYSNKTSCHXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone (CAS 942001-89-0): Procurement-Relevant Structural and Pharmacological Context


2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone (CAS 942001-89-0) is a synthetic small molecule belonging to the 1-(indolin-1-yl)-2-(thiazol-4-yl)ethan-1-one class. This scaffold has been systematically explored as a source of immunomodulatory anti-HBV agents, with a recent study reporting thirty-seven derivatives evaluated for inhibition of HBV DNA replication and TLR7 agonism [1]. The compound integrates a fluorobenzylthio-substituted thiazole core with an indoline moiety, a combination that has demonstrated the ability to suppress both wild-type and drug-resistant HBV strains while activating innate immune responses [1].

Why Generic Substitution of 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone Is Not Advisable: Critical Structure-Activity Relationships


Within the 1-(indolin-1-yl)-2-(thiazol-4-yl)ethan-1-one series, minor structural modifications produce large variations in both anti-HBV potency and immunomodulatory profile. In the foundational study, compounds 6f, 6h, 6j, 11a, 11g, 11j, 11o, 11q and 11r exhibited anti-HBV effects superior to the lead compound D629, while other closely related analogs showed significantly weaker activity [1]. The 4-fluorobenzylthio substituent at the thiazole 2-position is a key determinant of target engagement and pharmacokinetic behavior; replacing this group with alternative arylthio or alkylthio motifs alters TLR7 binding affinity and cellular cytokine induction profiles [1]. These steep SAR gradients mean that even congeners with high structural similarity cannot be assumed to replicate the biological performance of this specific compound, making direct procurement of the exact chemical entity essential for reproducible research.

Quantitative Differentiation Evidence for 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone (CAS 942001-89-0) Versus Closest Analogs


Anti-HBV DNA Replication Activity in Wild-Type and Resistant HBV Strains: Class-Leading Potency

The 1-(indolin-1-yl)-2-(thiazol-4-yl)ethan-1-one class, to which CAS 942001-89-0 belongs, contains members that potently suppress HBV DNA replication in both wild-type and drug-resistant strains. The optimized analog 11a achieved IC50 values of 0.13 μM (wild-type HBV) and 0.36 μM (resistant HBV) in HepG2.2.15 cells [1]. By comparison, the early lead compound D629 exhibited inferior activity, and multiple other derivatives (e.g., 6f, 6h, 6j, 11g) showed intermediate potency [1]. While exact IC50 data for CAS 942001-89-0 have not been published, its 4-fluorobenzylthio substitution pattern is present among the most active cluster, suggesting it retains the favorable pharmacophore features responsible for the class's sub-micromolar anti-HBV activity.

Anti-HBV Immunomodulation Drug-resistant HBV

TLR7 Agonism and Cytokine Induction Profile: Differentiating Immunomodulatory Potential

The class-defining compound 11a was confirmed to bind TLR7 protein with a KD of 7.06 μM by SPR and to induce secretion of TLR7-regulated cytokines IL-12, TNF-α, and IFN-α in human PBMC cells [1]. This dual anti-viral and immunostimulatory mechanism is not shared by all thiazole-containing HBV inhibitors. The 4-fluorobenzylthio substituent is implicated in forming tight interactions with TLR7 binding pocket residues as shown by MD simulations [1]. Analogs lacking the arylthio group or bearing different substituents showed reduced or absent TLR7 agonism, underscoring the importance of this specific pharmacophore for the combined anti-HBV/immunomodulatory phenotype.

TLR7 agonist Cytokine induction Innate immunity

Inhibition of HBsAg Secretion: An Additional Antiviral Mechanism Beyond DNA Replication Suppression

Compound 11a demonstrated inhibition of cellular HBsAg secretion in HepG2.2.15 cells, an effect that complements its HBV DNA replication suppression [1]. This dual action—reducing both viral load and viral antigen burden—is particularly valuable because HBsAg persistence is a major barrier to achieving functional cure of chronic HBV. Importantly, many nucleoside analog antivirals (e.g., lamivudine, entecavir) reduce HBV DNA but have minimal impact on HBsAg levels. The 4-fluorobenzylthio-containing series thus offers a mechanistically differentiated profile that cannot be replicated by simple nucleotide/nucleoside polymerase inhibitors.

HBsAg inhibition HBV antigen suppression Functional cure

Favorable Drug-Like Properties and Predicted Pharmacokinetics Relative to Earlier Thiazole Leads

Physicochemical parameter prediction and pharmacokinetic analysis performed on compound 11a indicated relatively favorable drug-like properties within the 1-(indolin-1-yl)-2-(thiazol-4-yl)ethan-1-one series [1]. The inclusion of the 4-fluorobenzylthio group contributes to balanced lipophilicity and metabolic stability compared to earlier leads such as D629, which lacked this substituent and showed inferior overall profiles. Although detailed PK parameters (e.g., clearance, bioavailability) have not been disclosed, the favorable in silico assessment positions the fluorobenzylthio-bearing members of this series as more attractive starting points for lead optimization campaigns than the unsubstituted or alkyl-substituted analogs.

Drug-like properties Pharmacokinetics Lead optimization

Optimal Research and Industrial Application Scenarios for 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone (CAS 942001-89-0)


Lead Identification and Optimization in Anti-HBV Drug Discovery Programs Targeting Functional Cure

This compound is best deployed as a structural starting point or comparator in medicinal chemistry campaigns aimed at achieving functional cure of chronic HBV. Its demonstrated class-level ability to suppress HBV DNA replication (IC50 ~0.13–0.36 μM for the optimized analog 11a), inhibit HBsAg secretion, and activate TLR7-mediated innate immunity addresses all three pillars of functional cure: viral load reduction, antigen clearance, and immune restoration [1]. Procurement for structure-activity relationship (SAR) expansion around the 4-fluorobenzylthio moiety is justified by the steep SAR observed within the series.

Immuno-Oncology Probe Development Leveraging TLR7 Agonism

TLR7 agonists are increasingly explored as immune checkpoint therapy adjuvants. The confirmed TLR7 binding (KD 7.06 μM for 11a) and downstream cytokine induction (IL-12, TNF-α, IFN-α) by this chemical class [1] support the use of CAS 942001-89-0 as a tool compound or lead scaffold for developing tumor microenvironment immunomodulators. Its small-molecule nature offers advantages over oligonucleotide-based TLR7 agonists in terms of manufacturing scalability and tumor penetration.

Pharmacological Tool for Studying HBV Drug Resistance Mechanisms

The ability of the class to inhibit both wild-type and drug-resistant HBV strains (IC50 0.36 μM against resistant strain for 11a) [1] makes this compound valuable for investigating resistance mechanisms and for screening combination therapies. Researchers studying HBV polymerase mutations conferring resistance to lamivudine or entecavir can employ this compound to assess whether the thiazole-indoline scaffold provides a high barrier to resistance or demonstrates synergistic effects with existing antivirals.

Quote Request

Request a Quote for 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.